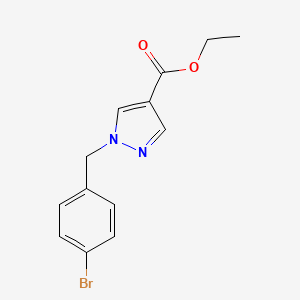

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester

描述

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester is a pyrazole-based compound characterized by a 4-bromobenzyl group attached to the nitrogen at position 1 of the pyrazole ring and an ethyl ester moiety at position 2. Its molecular formula is C₁₁H₉BrN₂O₂, with a molecular weight of 281.11 g/mol . This compound is synthesized via nucleophilic substitution reactions, where ethyl pyrazole-4-carboxylate reacts with a benzyl halide derivative (e.g., 4-bromo-benzyl chloride) in the presence of a base such as triphenylphosphine or cesium carbonate . The ester group enhances its lipophilicity, making it a versatile intermediate in medicinal chemistry and materials science .

属性

IUPAC Name |

ethyl 1-[(4-bromophenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-3-5-12(14)6-4-10/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCQKXHFMQEXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198691 | |

| Record name | Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197232-22-6 | |

| Record name | Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197232-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Benzyl Compounds

- The initial step involves selective bromination of benzyl compounds using N-bromosuccinimide (NBS) as the brominating agent.

- Radical initiators such as benzoyl peroxide or UV light irradiation facilitate the bromination via a radical mechanism.

- This step yields 4-bromo-benzyl bromide intermediates, which are key electrophiles for subsequent coupling reactions.

Formation of the Pyrazole Ring

- Pyrazole ring synthesis typically involves cyclocondensation reactions.

- A common approach uses ethyl acetoacetate or related β-keto esters reacting with hydrazine derivatives (e.g., phenylhydrazine) to form the pyrazole core.

- Alternative methods include the Vilsmeier reaction on hydrazones derived from methyl ketones, which affords pyrazole-4-carboxylic acid ethyl esters directly.

Coupling Reaction (Nucleophilic Substitution)

- The 4-bromo-benzyl bromide intermediate is coupled with the pyrazole derivative via nucleophilic substitution.

- Potassium carbonate (K2CO3) is commonly used as a base to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.

- The reaction solvent is typically dimethylformamide (DMF) or tetrahydrofuran (THF).

- Reaction temperatures are controlled between 0 to 50 °C to optimize yield and minimize side reactions.

- The coupling yields the target compound, 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester.

Alternative and Green Chemistry Approaches

- One-pot, multicomponent reactions catalyzed by magnetic ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrachloroferrate) have been reported for pyrazole-4-carboxylic acid ethyl esters.

- This solvent-free method offers advantages such as shorter reaction times, mild conditions, ease of catalyst recovery by magnetic separation, and good to excellent yields.

- Such green methods could be adapted for derivatives including 1-(4-bromo-benzyl) substitution, offering environmentally friendly alternatives.

Reaction Parameters Influencing Yield and Purity

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Temperature | 0–50 °C | Controls reaction rate and selectivity |

| Solvent | DMF, THF, or methylene chloride | Solubility and nucleophilicity of reactants |

| Base | Potassium carbonate (K2CO3) | Deprotonates pyrazole, promotes nucleophilic attack |

| Stoichiometric Ratios | Excess azido(trimethyl)silane (7.5 equiv. in some derivatives) | Drives reaction to completion |

| Reaction Time | 16 hours (for azide-triazole coupling) | Ensures complete conversion |

| Purification | Flash chromatography (cyclohexane/ethyl acetate gradient) | Achieves high purity (~96% yield reported) |

Analytical Validation of Product

- NMR Spectroscopy : Characteristic peaks such as δ 7.74 ppm (pyrazole proton), δ 5.14 ppm (benzyl CH2), and δ 1.33 ppm (ethyl CH3) confirm structure and regiochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 349.0169 matches the exact mass of the compound.

- IR Spectroscopy : Ester carbonyl stretch around 1681 cm⁻¹ and other functional group absorptions confirm product identity.

- Melting Point : Consistent melting point range (94.7–95.2 °C) indicates purity and crystallinity.

Summary Table of Preparation Methods

| Step No. | Process | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Bromination | NBS, benzoyl peroxide or UV light | 4-Bromo-benzyl bromide intermediate |

| 2 | Pyrazole ring formation | Ethyl acetoacetate + phenylhydrazine or Vilsmeier reaction on hydrazones | Pyrazole-4-carboxylic acid ethyl ester core |

| 3 | Coupling (Nucleophilic substitution) | 4-Bromo-benzyl bromide, K2CO3, DMF/THF, 0–50 °C | Formation of this compound |

| 4 | Purification | Flash chromatography (cyclohexane/ethyl acetate) | High purity product (~96% yield) |

| 5 | Optional green synthesis | Magnetic ionic liquid catalyst, solvent-free, one-pot | Eco-friendly alternative with catalyst recyclability |

Research Findings and Optimization Insights

- The nucleophilic substitution step is sensitive to temperature and solvent choice; DMF and mild heating favor high yields.

- Protecting groups may be employed to prevent ester hydrolysis during harsh reaction conditions.

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be utilized to introduce triazole functionalities on the pyrazole scaffold, expanding chemical diversity.

- Computational studies (e.g., Fukui function analysis, molecular electrostatic potential mapping) assist in predicting reactive sites and optimizing reaction conditions for scale-up.

- The use of magnetic ionic liquids as catalysts demonstrates promising recyclability and reduced environmental impact without compromising yield or reaction efficiency.

化学反应分析

Types of Reactions: 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 4-bromo-benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like DMF or acetonitrile (MeCN).

Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) in water or alcohol.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrazole derivatives with various functional groups.

Ester Hydrolysis: 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid.

Oxidation and Reduction: Oxidized or reduced forms of the pyrazole derivative.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, exhibit promising anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and disruption of cell cycle progression. Specific pathways affected include the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation .

Case Study

A recent case study evaluated the efficacy of this compound in a xenograft model of breast cancer. Results demonstrated a significant reduction in tumor volume compared to controls, indicating its potential for further development into a therapeutic agent .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound serves as an important precursor for synthesizing functional polymers. Its bromine substituent allows for further chemical modifications that can enhance the properties of polymers used in coatings and adhesives .

Photovoltaic Applications

Research has explored the incorporation of this compound into organic photovoltaic devices. The unique electronic properties imparted by the pyrazole structure can improve charge transport efficiency, making it a candidate for next-generation solar cells .

Agricultural Chemistry

Pesticide Development

The compound has also been investigated for its potential use as an agrochemical. Its structural features suggest it could be developed into a novel pesticide with specific activity against pests while minimizing environmental impact. Preliminary studies have shown effective insecticidal activity against common agricultural pests .

Herbicide Potential

Additionally, derivatives of this compound are being evaluated for herbicidal properties. The ability to inhibit certain enzymes involved in plant growth could lead to new herbicides that target specific weed species without harming crops.

Data Summary Table

作用机制

The mechanism of action of 1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structurally analogous pyrazole-4-carboxylate esters differ in substituents on the benzyl group or pyrazole ring, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylate Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The introduction of electron-withdrawing groups (e.g., bromo, nitro) enhances electrophilicity, improving binding to biological targets. For example, 1-(2,4-dinitrophenyl) derivatives exhibit significant anti-inflammatory activity (IC₅₀ values < 10 µM) .

- Bulky substituents like 4-methoxyphenyl may improve metabolic stability, as seen in COX-2 inhibitors .

Synthetic Flexibility :

- Halogenated benzyl groups (e.g., 4-bromo, 4-chloro) facilitate cross-coupling reactions for metal-organic framework (MOF) synthesis .

- Ethyl esters are commonly hydrolyzed to carboxylic acids for further functionalization, as demonstrated in pyrazole-based drug candidates .

Physical Properties :

- Melting points vary with substituent polarity. For instance, 1-(3-pyridinyl)-1H-pyrazole-4-carboxylate melts at 87–89°C , while bulkier analogs (e.g., 4-methoxyphenyl) have lower crystallinity .

Notes

- Synthetic Optimization : Recent patents (e.g., EP 3 368 524 B1) highlight improved yields (up to 80%) using cesium carbonate instead of sodium hydride .

生物活性

1-(4-Bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester (CAS 1197232-22-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C13H13BrN2O2

- Molecular Weight : 309.16476 g/mol

- Purity : ≥ 95%

- Storage Conditions : Ambient temperature

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The structural features of this compound contribute to its potential effectiveness against various cancer cell lines.

- Mechanism of Action : The compound may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer (MDA-MB-231) | TBD | |

| Pazopanib | Renal Cell Carcinoma | 0.5 | |

| Crizotinib | Lung Cancer | 0.9 |

Anti-inflammatory Activity

Pyrazole derivatives have also shown promise as anti-inflammatory agents. The ability to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2) is a critical factor in evaluating their therapeutic potential.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have been explored, with some derivatives exhibiting activity against various bacterial strains.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | |

| 1H-Pyrazole derivatives | Escherichia coli | TBD |

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound. For instance, a study synthesized a series of pyrazoles and evaluated their anticancer activities against different cell lines, reporting promising results with specific derivatives showing significant growth inhibition in vitro .

Another study highlighted the anti-inflammatory effects of substituted pyrazoles, demonstrating that certain compounds exhibited potent COX-2 inhibitory activity with minimal side effects on gastric mucosa, indicating a favorable safety profile for therapeutic applications .

常见问题

Basic Research Questions

Q. What is an optimized synthetic route for 1-(4-bromo-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester, and what critical reaction parameters influence yield?

- Methodology : The compound is synthesized via cyclocondensation and subsequent functionalization. Key steps include:

- Reacting ethyl acetoacetate with DMF-DMA and phenylhydrazine to form the pyrazole core .

- Introducing the 4-bromobenzyl group via nucleophilic substitution or coupling reactions. Critical parameters include temperature control (0–50°C), solvent choice (methylene chloride or THF), and stoichiometric ratios (e.g., 7.5 equiv. of azido(trimethyl)silane) .

- Purification via flash chromatography (cyclohexane/ethyl acetate gradient) achieves 96% yield .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology : Use multi-modal analytical techniques:

- 1H/13C NMR : Peaks at δ 7.74 (pyrazole-H), 5.14 (benzyl-CH2), and 1.33 (ethyl-CH3) confirm regiochemistry .

- HRMS : Exact mass matching (m/z 349.0169 for C13H12BrN5O2) validates molecular composition .

- IR spectroscopy : Azide stretch (2129 cm⁻¹) and ester carbonyl (1681 cm⁻¹) confirm functional groups .

- Melting point consistency (94.7–95.2°C) indicates high crystallinity .

Q. What are the standard reaction conditions for introducing azide or triazole groups to this scaffold?

- Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used:

- Dissolve the bromobenzyl precursor in THF/H2O (1:1), add CuSO4, sodium ascorbate, and alkyne derivatives (e.g., hex-1-yne) at 50°C for 16 hours .

- Monitor via TLC and purify using solvent extraction (CHCl3) and column chromatography .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?

- Methodology :

- Variable Temperature (VT) NMR : Resolve dynamic rotational isomers (e.g., hindered benzyl groups) by analyzing peak splitting at elevated temperatures .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex derivatives (e.g., triazole hybrids) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to confirm assignments .

Q. What strategies mitigate side reactions (e.g., ester hydrolysis or azide decomposition) during functionalization?

- Methodology :

- Protecting groups : Use tert-butyl esters or silyl ethers to shield reactive sites during harsh conditions (e.g., acidic or high-temperature reactions) .

- Low-temperature azide handling : Add azido(trimethyl)silane at 0°C to prevent exothermic decomposition .

- Inert atmosphere : Conduct reactions under N2/Ar to avoid oxidation of sensitive intermediates .

Q. How do substituent variations on the pyrazole ring (e.g., electron-withdrawing groups) influence biological activity?

- Methodology :

- SAR studies : Synthesize analogs with halogens (Br, F), methyl, or methoxy groups at the 4-position. Test antimicrobial activity via MIC assays against S. aureus and E. coli .

- Docking simulations : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize activity trends. Fluorine substituents enhance binding via hydrophobic interactions .

- Metabolic stability assays : Compare ester hydrolysis rates in human liver microsomes; electron-withdrawing groups (e.g., Br) slow degradation .

Q. What computational tools are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Fukui function analysis : Identify electrophilic centers (e.g., pyrazole C-3) prone to nucleophilic attack using Gaussian09 .

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity in triazole formation .

- Kinetic modeling : Apply Arrhenius equations to optimize reaction rates for scaled-up syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。